molecular formula C7H15ClNO3P B14488950 Phosphoramidic acid, diethyl-, 1-chloroethenyl methyl ester CAS No. 64398-27-2

Phosphoramidic acid, diethyl-, 1-chloroethenyl methyl ester

Cat. No.: B14488950
CAS No.: 64398-27-2
M. Wt: 227.62 g/mol
InChI Key: BXGZNMBJNNVYFP-UHFFFAOYSA-N
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Description

Phosphoramidic acid, diethyl-, 1-chloroethenyl methyl ester is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphoramidate linkage and a 1-chloroethenyl methyl ester moiety. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidic acid, diethyl-, 1-chloroethenyl methyl ester can be achieved through several methods. One common approach involves the reaction of diethyl phosphoramidate with 1-chloroethenyl methyl ester under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic acid, diethyl-, 1-chloroethenyl methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the compound into simpler phosphoramidate derivatives.

    Substitution: The 1-chloroethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphoramidate derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Phosphoramidic acid, diethyl-, 1-chloroethenyl methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphoramidic acid, diethyl-, 1-chloroethenyl methyl ester involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is crucial in various biochemical pathways and can affect the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphoramidate
  • Diethyl amidophosphonate
  • Diethyl phosphoramidate

Uniqueness

Phosphoramidic acid, diethyl-, 1-chloroethenyl methyl ester is unique due to its 1-chloroethenyl methyl ester moiety, which imparts distinct chemical properties and reactivity compared to other phosphoramidate compounds. This uniqueness makes it valuable in specific chemical reactions and applications.

Properties

CAS No.

64398-27-2

Molecular Formula

C7H15ClNO3P

Molecular Weight

227.62 g/mol

IUPAC Name

N-[1-chloroethenoxy(methoxy)phosphoryl]-N-ethylethanamine

InChI

InChI=1S/C7H15ClNO3P/c1-5-9(6-2)13(10,11-4)12-7(3)8/h3,5-6H2,1-2,4H3

InChI Key

BXGZNMBJNNVYFP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(OC)OC(=C)Cl

Origin of Product

United States

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